N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Transformations
A study explored the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters, showing potential pathways for generating related compounds, including those with imidazole functionalities. This research indicates a methodological basis for synthesizing and manipulating compounds structurally related to N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, which could have broader applications in medicinal chemistry and drug design (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Corrosion Inhibition
Research on benzimidazole derivatives, including structural elements similar to N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings highlight the potential of such compounds in industrial applications to protect metals against corrosion, providing insight into the physicochemical and theoretical aspects of corrosion inhibition (Ammal, Prajila, & Joseph, 2018).
Fluorescent Fingerprint Powder
A study on water-soluble pyrene-adorned imidazolium salts, related to the chemical family of N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, developed a fluorescent fingerprint powder. This application demonstrates the potential use of such compounds in forensic science for the detection of latent fingerprints, showcasing the versatility of imidazole derivatives in analytical applications (Nirmala et al., 2021).
Catalysis in Aqueous Media
The synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes, structurally akin to the compound of interest, highlighted their efficiency as catalysts in C-C cross-coupling reactions under green chemistry conditions. This study underscores the catalytic capabilities of such compounds, contributing to sustainable chemistry practices (Bumagin et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2-methylimidazol-1-yl)ethyl]-N’-(1,2-oxazol-3-yl)oxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the imidazole ring, which is known to interact with various biological targets
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the known biological activities of imidazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-8-12-3-5-16(8)6-4-13-10(17)11(18)14-9-2-7-19-15-9/h2-3,5,7H,4,6H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFLDPNQBBAWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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